Methyl 4-(3-{[(methylamino)(phenylimino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoate
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Overview
Description
Methyl 4-(3-{[(E)-N-methyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with a molecular formula of C21H21N3O5S . This compound is known for its unique structure, which includes a benzoate ester, a pyrrolidinone ring, and a carbamimidoyl group. It is often used in chemical research and drug discovery due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{[(E)-N-methyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(3-{[(E)-N-methyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[(E)-N-methyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(3-{[(E)-N-methyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-{[(E)-N-methyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinone ring may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
Methyl 4-(3-{[(E)-N-methyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 4-[3-(N'-methyl-N-phenylcarbamimidoyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H19N3O4S/c1-21-20(22-14-6-4-3-5-7-14)28-16-12-17(24)23(18(16)25)15-10-8-13(9-11-15)19(26)27-2/h3-11,16H,12H2,1-2H3,(H,21,22) |
InChI Key |
RALZOJTYNVGMPE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC=CC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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